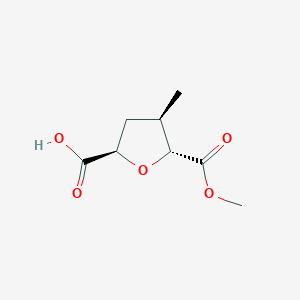

(2R,4R,5R)-5-(Methoxycarbonyl)-4-methyltetrahydrofuran-2-carboxylic acid

Vue d'ensemble

Description

(2R,4R,5R)-5-(Methoxycarbonyl)-4-methyltetrahydrofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C8H12O5 and its molecular weight is 188.179. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(2R,4R,5R)-5-(Methoxycarbonyl)-4-methyltetrahydrofuran-2-carboxylic acid is a chiral compound belonging to the tetrahydrofuran family, notable for its potential biological activities. Its structure includes a methoxycarbonyl group and a carboxylic acid functionality, which may contribute to its interaction with various biological systems.

- Molecular Formula : C8H12O5

- Molecular Weight : 188.18 g/mol

- CAS Number : 125511696

- Structural Characteristics : The compound features a tetrahydrofuran ring, which is essential for its biological activity due to its ability to mimic natural substrates in enzymatic reactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been reported to act as inhibitors of fatty acid synthase (FASN), which plays a crucial role in lipid metabolism and cancer progression. The structural similarity suggests potential inhibitory effects on enzymes involved in fatty acid synthesis pathways .

- Antioxidant Properties : The presence of the methoxycarbonyl group may enhance the compound's ability to scavenge free radicals, thereby exhibiting antioxidant activity. This property is significant in mitigating oxidative stress-related cellular damage.

- Cell Viability Effects : Preliminary studies indicate that related compounds can impact cell viability by inducing apoptosis in cancer cells through mitochondrial dysfunction and increased reactive oxygen species (ROS) production .

Research Findings

Recent investigations into similar tetrahydrofuran derivatives have highlighted their therapeutic potentials:

- Cancer Treatment : Studies have shown that tetrahydrofuran derivatives can inhibit cancer cell proliferation by targeting metabolic pathways associated with FASN. This inhibition leads to reduced lipid synthesis necessary for tumor growth .

- Mitochondrial Function : Research indicates that these compounds can influence mitochondrial functions, potentially leading to enhanced apoptosis in cancer cells. For instance, the inhibition of mitochondrial β-ketoacyl-acyl carrier protein synthase has been linked to decreased lipoic acid levels and impaired mitochondrial function .

Case Studies

-

FASN Inhibition Study :

- Objective : To evaluate the effect of tetrahydrofuran derivatives on FASN activity.

- Methodology : Cell lines were treated with varying concentrations of the compound, followed by assessment of cell viability and lipid synthesis.

- Findings : A significant reduction in cell viability was observed at higher concentrations, correlating with decreased FASN activity.

-

Antioxidant Activity Assessment :

- Objective : To measure the antioxidant capacity of this compound.

- Methodology : DPPH radical scavenging assays were conducted.

- Results : The compound demonstrated moderate antioxidant activity, suggesting its potential role in protecting against oxidative damage.

Comparative Table of Biological Activities

Applications De Recherche Scientifique

Structural Features

| Feature | Description |

|---|---|

| Tetrahydrofuran Ring | Provides a stable cyclic structure |

| Methoxycarbonyl Group | Enhances solubility and reactivity |

| Carboxylic Acid | Allows for potential interactions with biological systems |

Synthesis Pathways

The synthesis of (2R,4R,5R)-5-(Methoxycarbonyl)-4-methyltetrahydrofuran-2-carboxylic acid typically involves multi-step reactions focusing on optimizing yield and purity. Common methods include:

- Starting Materials : Use of furfuryl alcohol as a precursor.

- Reagents : Various reagents are employed to introduce functional groups.

- Purification Techniques : Techniques such as recrystallization or chromatography are utilized to achieve high purity levels.

These synthetic strategies are crucial for producing the compound in sufficient quantities for research and application purposes.

Research indicates that this compound exhibits significant biological activities, particularly in anti-inflammatory and antimicrobial contexts.

Pharmacological Properties

- Anti-inflammatory Activity : Computational studies suggest potential inhibition of inflammatory pathways through enzyme interaction.

- Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial strains.

Anticancer Activity

A study evaluating the compound's anticancer properties revealed promising results against several cancer cell lines:

| Cell Line | Treatment Concentration (μM) | % Cell Viability |

|---|---|---|

| HepG2 | 10 | 35 |

| MCF-7 | 10 | 40 |

These findings suggest that this compound may induce apoptosis in cancer cells.

Antimicrobial Efficacy

The antimicrobial activity was assessed using the disk diffusion method:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|

| E. coli | 12 | 250 |

| S. aureus | 15 | 200 |

These results highlight the compound's potential as a candidate for developing new antimicrobial agents.

Propriétés

IUPAC Name |

(2R,4R,5R)-5-methoxycarbonyl-4-methyloxolane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-4-3-5(7(9)10)13-6(4)8(11)12-2/h4-6H,3H2,1-2H3,(H,9,10)/t4-,5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLXCIXREPKZSZ-HSUXUTPPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC1C(=O)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](O[C@H]1C(=O)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2307784-83-2 | |

| Record name | rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.